

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

molecular structure and formula C₁₁H₁₂N₂O₃

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1297665

[Get Quote](#)

A Technical Guide to 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde**, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The presence of a nitro group, an aldehyde function, and a pyrrolidine moiety on a benzene ring makes it a versatile chemical intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

Molecular Structure and Physicochemical Properties

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the confirmed molecular formula C₁₁H₁₂N₂O₃. The structure consists of a benzaldehyde core substituted with a nitro group at position 3 and a pyrrolidin-1-yl group at position 4.

Caption: 2D Molecular Structure Diagram.

Physicochemical Data

The key physicochemical properties of **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	[1] [2]
Molecular Weight	220.22 g/mol	[1] [2]
Physical Form	Solid	[1]
Melting Point	103 °C	[3]
Boiling Point	396.8 ± 37.0 °C (Predicted)	[3]
InChI Key	AONHBESCCBXPAD- UHFFFAOYSA-N	[1]
SMILES String	O=CC1=CC(N2CCCC2)=C(C=C1)--INVALID-LINK--=O	[1]
CAS Number	284679-97-6	[3]

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is scarce, a highly plausible and efficient route is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. The proposed synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the pyrrolidine nucleophile.

Proposed Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure based on established methodologies for nucleophilic aromatic substitution reactions.

Materials:

- 4-Chloro-3-nitrobenzaldehyde (1.0 eq)[\[4\]](#)[\[5\]](#)

- Pyrrolidine (1.2 eq)
- Potassium carbonate (K_2CO_3) or Triethylamine (Et_3N) (2.0 eq)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzaldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
- Addition of Base: Add the base (e.g., K_2CO_3 , 2.0 eq).
- Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
- Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x).
- Washing: Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product, **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde**.

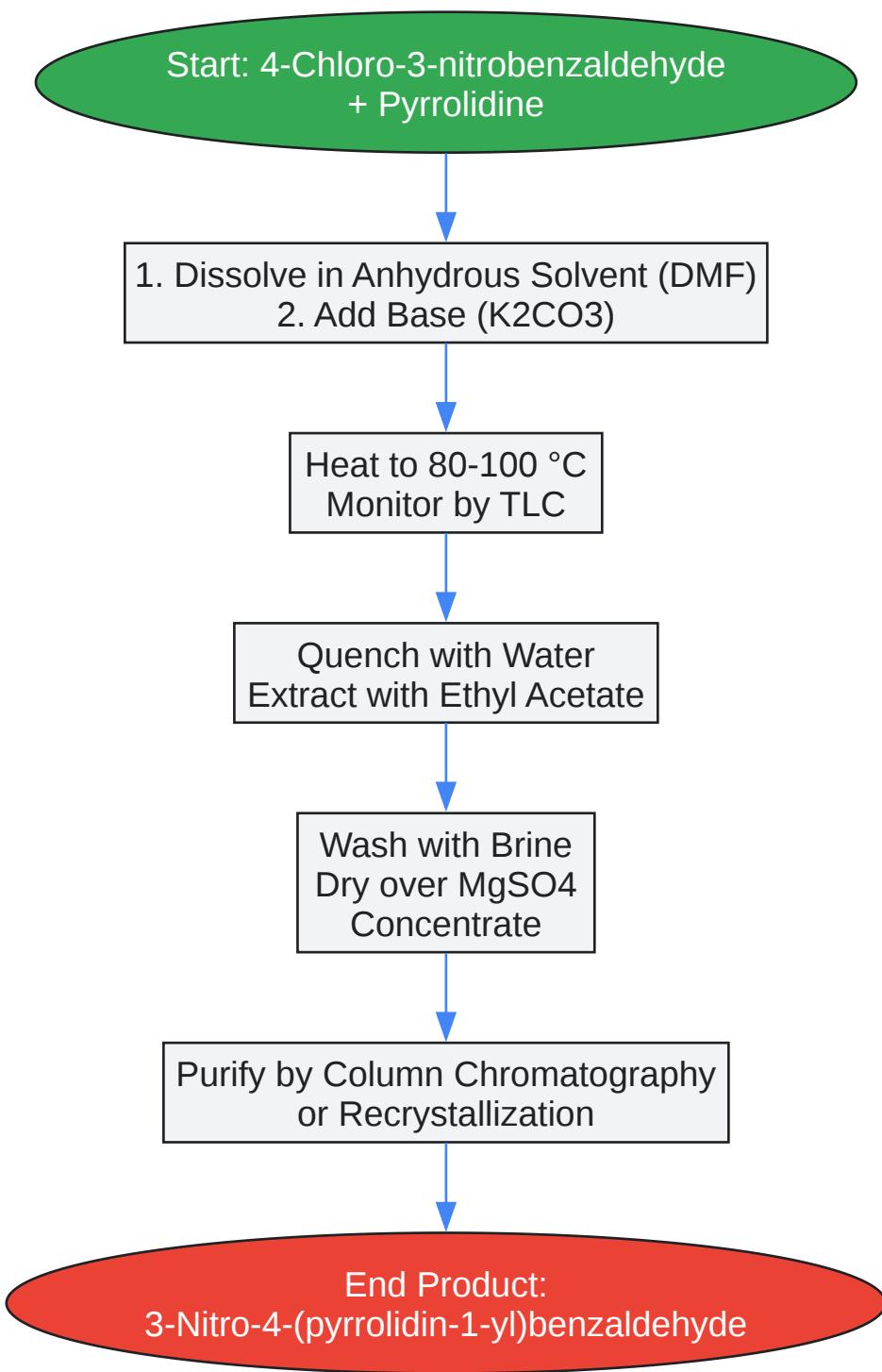


Figure 2. Proposed Synthesis Workflow via SNAr

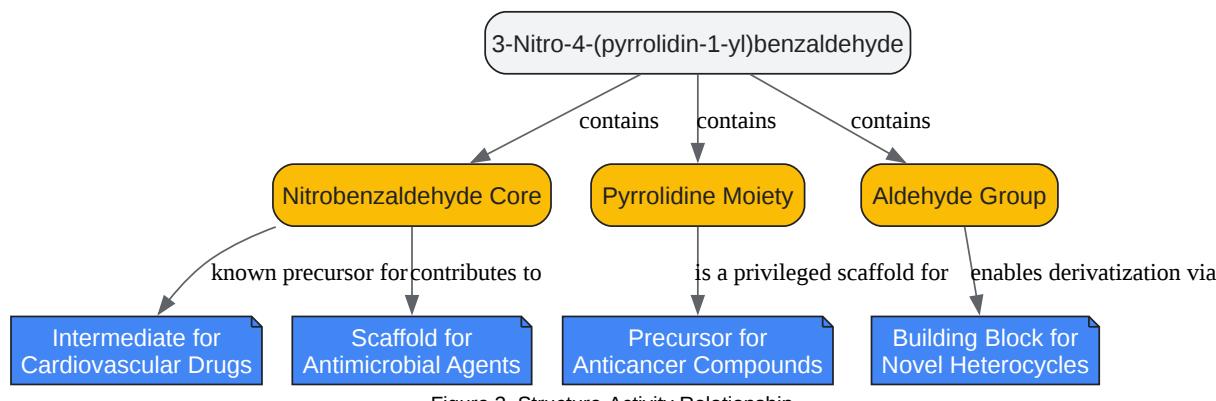
[Click to download full resolution via product page](#)

Caption: Proposed Synthesis Workflow via SNAr.

Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is not widely available. The following table summarizes the expected characteristic signals based on the compound's functional groups and data from analogous structures.[\[6\]](#)[\[7\]](#)

Spectroscopy	Expected Characteristics
¹ H-NMR	~9.8-10.0 ppm: Singlet, 1H (Aldehyde proton, CHO).~8.0-8.2 ppm: Doublet, 1H (Aromatic proton ortho to aldehyde and nitro).~7.5-7.7 ppm: Doublet of doublets, 1H (Aromatic proton ortho to aldehyde and pyrrolidine).~6.8-7.0 ppm: Doublet, 1H (Aromatic proton ortho to pyrrolidine).~3.4-3.6 ppm: Triplet, 4H (Pyrrolidine protons adjacent to N).~1.9-2.1 ppm: Multiplet, 4H (Pyrrolidine protons beta to N).
¹³ C-NMR	~190 ppm: Aldehyde C=O.~120-155 ppm: Aromatic carbons.~45-55 ppm: Pyrrolidine carbons adjacent to N.~20-30 ppm: Pyrrolidine carbons beta to N.
FT-IR (cm ⁻¹)	~2820, ~2720: C-H stretch of aldehyde.~1700: C=O stretch of aldehyde.~1520, ~1340: Asymmetric and symmetric N-O stretch of nitro group.~1300: C-N stretch of aromatic amine.
Mass Spec (EI)	M ⁺ at m/z = 220: Molecular ion peak.


Potential Applications and Biological Activity

The unique combination of functional groups in **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** suggests its utility as a building block in medicinal chemistry and materials science.

- Pharmaceutical Intermediate: Nitroaromatic compounds are precursors for many pharmaceuticals.[\[8\]](#)[\[9\]](#) Specifically, nitrobenzaldehydes serve as key intermediates in the

synthesis of drugs such as dihydropyridine calcium channel blockers.[9] The pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders. Therefore, this molecule is a prime candidate for building libraries of novel compounds for high-throughput screening.

- **Antimicrobial Research:** The nitro group is a known pharmacophore in various antimicrobial agents.[10][11] Its strong electron-withdrawing nature is crucial for the mechanism of action in drugs like metronidazole. Studies have shown that the position of the nitro group on a phenyl ring can significantly alter antimicrobial activity against various pathogens.[3] The conjugation of a nitroaromatic moiety with a pyrrolidine ring presents an interesting scaffold for the development of new antimicrobial candidates.

[Click to download full resolution via product page](#)

Caption: Structure-Activity Relationship.

Safety Information

Based on available supplier data, **3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde** is classified as a warning-level hazard.

- Hazard Statements: H319 (Causes serious eye irritation).
- Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Pictogram: GHS07 (Exclamation mark).

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, should be strictly followed when handling this compound.

Conclusion

3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis is readily achievable through standard SNAr chemistry. The combination of its structural motifs—a reactive aldehyde, a biologically significant pyrrolidine ring, and an activity-conferring nitro group—makes it a compound of high interest for further investigation by researchers in drug discovery and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Ambeed [ambeed.com]
- 3. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazoneato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against *K. pneumoniae* 1, *S. typhimurium* 2, MRSA and *C. albicans* - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 4-Chloro-3-nitrobenzaldehyde | C₇H₄CINO₃ | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 6. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 7. Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones | MDPI [mdpi.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde molecular structure and formula C₁₁H₁₂N₂O₃]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297665#3-nitro-4-pyrrolidin-1-yl-benzaldehyde-molecular-structure-and-formula-c11h12n2o3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com